molecular formula C9H12N2 B584825 5,6,7,8-Tetrahydroisoquinolin-4-amine CAS No. 130831-67-3

5,6,7,8-Tetrahydroisoquinolin-4-amine

Cat. No.: B584825
CAS No.: 130831-67-3
M. Wt: 148.209
InChI Key: LXLLAYNWGJBGSJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-4-amine is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-4-amine can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the reduction of 4-nitroisoquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce isoquinoline derivatives to the desired tetrahydroisoquinoline compound .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroisoquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas and palladium or platinum catalysts.

    Substitution: Alkyl halides and base catalysts.

Major Products Formed

    Oxidation: Nitrone derivatives.

    Reduction: Decahydroisoquinoline derivatives.

    Substitution: N-alkylated tetrahydroisoquinoline derivatives.

Comparison with Similar Compounds

5,6,7,8-Tetrahydroisoquinolin-4-amine can be compared with other tetrahydroisoquinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which allows for diverse chemical modifications and potential biological activities.

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLLAYNWGJBGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654689
Record name 5,6,7,8-Tetrahydroisoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130831-67-3
Record name 5,6,7,8-Tetrahydroisoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroisoquinolin-4-amine
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